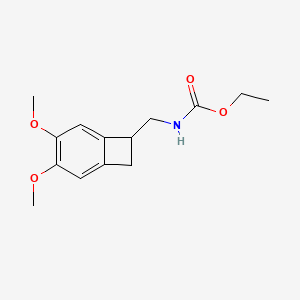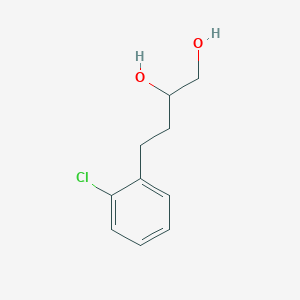
4-(2-Chlorophenyl)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)butane-1,2-diol is an organic compound with the molecular formula C10H13ClO2 It consists of a butane backbone substituted with a chlorophenyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)butane-1,2-diol typically involves the reaction of 2-chlorobenzaldehyde with butane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or an acidic ion exchange resin. The reaction conditions often include heating the mixture to around 160°C under slightly above atmospheric pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)butane-1,2-dione or 4-(2-chlorophenyl)butanoic acid.
Reduction: Formation of this compound or 4-(2-chlorophenyl)butane.
Substitution: Formation of 4-(2-hydroxyphenyl)butane-1,2-diol or 4-(2-aminophenyl)butane-1,2-diol.
Scientific Research Applications
4-(2-Chlorophenyl)butane-1,2-diol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenyl)butane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)butane-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)butane-1,2-diol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)butane-1,2-diol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
59363-19-8 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-(2-chlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H13ClO2/c11-10-4-2-1-3-8(10)5-6-9(13)7-12/h1-4,9,12-13H,5-7H2 |
InChI Key |
GUOXFXGVIWVZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
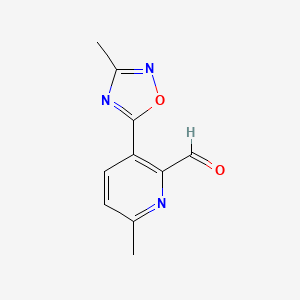

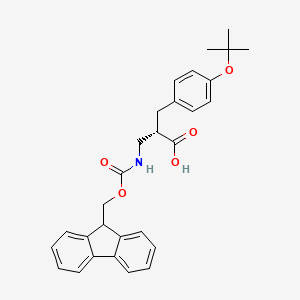
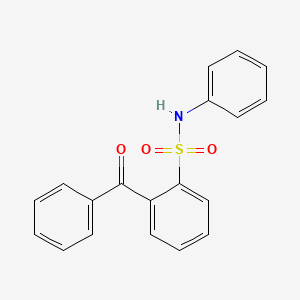
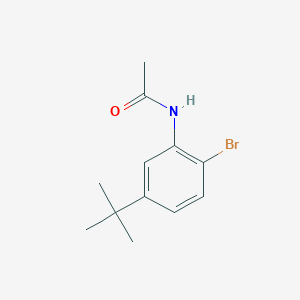
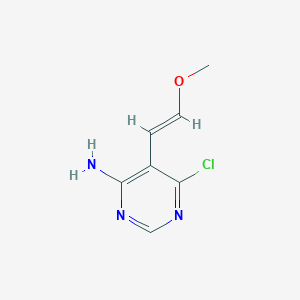
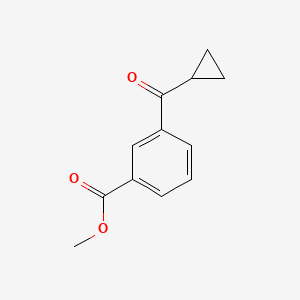
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
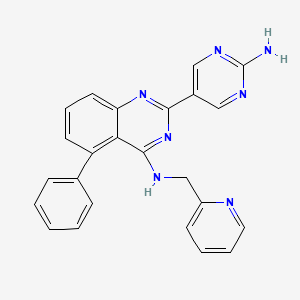
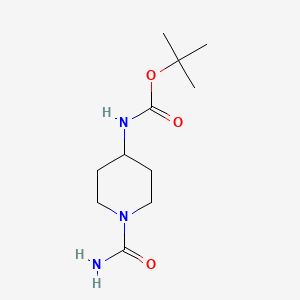
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
